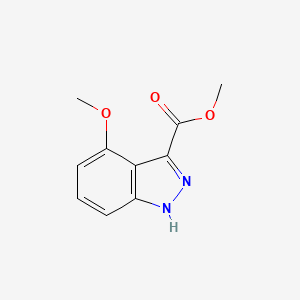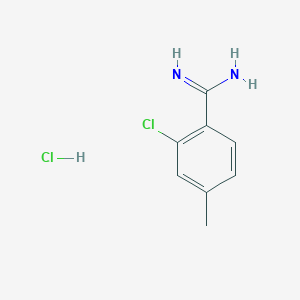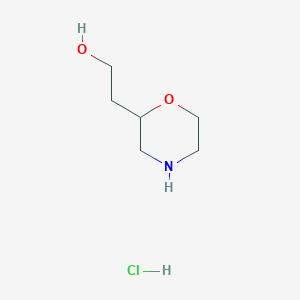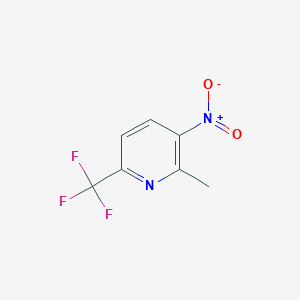
2-(2,3-Dihydro-1H-indol-1-YL)-N'-hydroxybenzenecarboximidamide
Descripción general
Descripción
“2-(2,3-Dihydro-1H-indol-1-yl)ethanamine dihydrochloride” is a chemical compound with the empirical formula C10H16Cl2N2 and a molecular weight of 235.15 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string for “2-(2,3-Dihydro-1H-indol-1-yl)ethanamine dihydrochloride” is Cl.Cl.NCCN1CCc2ccccc12 . This provides a textual representation of the compound’s structure.Physical And Chemical Properties Analysis
“2-(2,3-Dihydro-1H-indol-1-yl)ethanamine dihydrochloride” is a solid . More specific physical and chemical properties were not available in the sources I found.Aplicaciones Científicas De Investigación
Medicine: Antiviral and Anticancer Properties
Indole derivatives, such as our compound of interest, have been studied for their potential in treating viral infections and cancer. They have shown inhibitory activity against influenza A and other viruses . Additionally, certain indole derivatives have been synthesized and screened for anti-HIV activity . The structural flexibility of indole allows for the creation of numerous analogs with potential pharmacological properties.
Agriculture: Plant Growth Regulation
Indole compounds are structurally similar to plant hormones like auxins. Indole-3-acetic acid, a derivative of indole, is a well-known plant hormone involved in the regulation of plant growth . The compound could be explored for its effects on plant growth and development, potentially leading to agricultural applications.
Materials Science: Organic Semiconductor Materials
Indole derivatives can be used in the development of organic semiconductor materials. Their aromatic structure and ability to donate and accept electrons make them suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices .
Environmental Science: Environmental Monitoring
Indole derivatives can be utilized in environmental monitoring. Their reactivity and ability to form complexes with metals can be advantageous in the detection of heavy metals and other pollutants in the environment .
Biochemistry: Enzyme Inhibition
In biochemistry, indole derivatives are known to interact with enzymes and receptors. They can act as inhibitors or activators, affecting various biochemical pathways. This property is crucial for the development of new drugs and therapeutic agents .
Pharmacology: Neuroprotective Agents
Indole derivatives have been explored for their neuroprotective properties. They are potential candidates for the treatment of neurodegenerative diseases due to their ability to modulate neurotransmitter systems and protect neuronal cells from damage .
Safety and Hazards
Direcciones Futuras
2,3-Dihydroindoles are promising agents for the synthesis of new compounds with neuroprotective and antioxidant properties . The synthetic strategy involving the reduction of functional groups in 2-oxindole and 2-chloroindole molecules could be used for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties .
Propiedades
IUPAC Name |
2-(2,3-dihydroindol-1-yl)-N'-hydroxybenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c16-15(17-19)12-6-2-4-8-14(12)18-10-9-11-5-1-3-7-13(11)18/h1-8,19H,9-10H2,(H2,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDRXEYXYSDRKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=CC=CC=C3C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dihydro-1H-indol-1-YL)-N'-hydroxybenzenecarboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




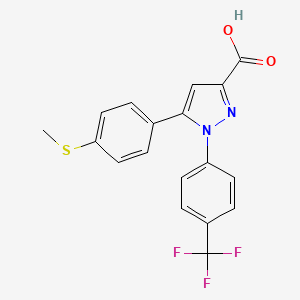

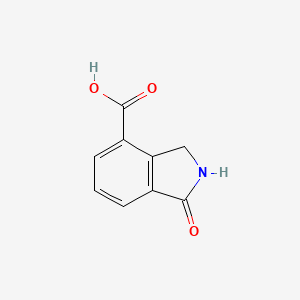
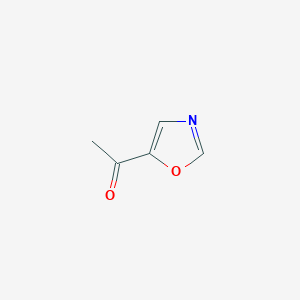
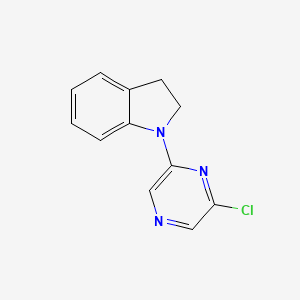
![Methyl 7-bromobenzo[d]oxazole-2-carboxylate](/img/structure/B1423841.png)
